molecular formula C11H5ClF3NOS B1609503 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride CAS No. 857284-28-7

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1609503
CAS No.: 857284-28-7
M. Wt: 291.68 g/mol
InChI Key: UTJDFPDNFUKZIS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a thiazole heterocyclic ring system substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and bearing a carbonyl chloride functional group at the 4-position of the thiazole ring. The Chemical Abstracts Service has assigned the registry number 857284-28-7 to this compound, providing a unique identifier for database searches and regulatory documentation.

The compound is also referenced under the systematic name 4-thiazolecarbonyl chloride, 2-[4-(trifluoromethyl)phenyl]-, which represents an alternative nomenclature format commonly used in chemical literature. This naming convention emphasizes the thiazole core structure while identifying the specific substitution pattern and functional group attachments. The trifluoromethyl substituent on the phenyl ring significantly influences the compound's electronic properties and reactivity profile, making precise nomenclature essential for accurate identification and characterization.

Molecular Formula, Molecular Weight, and Synonyms

The molecular formula of this compound is C₁₁H₅ClF₃NOS, indicating the presence of eleven carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight has been calculated as 291.68 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass.

Property Value Source
Molecular Formula C₁₁H₅ClF₃NOS
Molecular Weight 291.68 g/mol
Chemical Abstracts Service Number 857284-28-7
Melting Point 96-97.5°C

The compound is known by several synonyms in chemical literature and commercial databases. These include 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonylchloride and 4-(chlorocarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Additional synonymous designations encompass this compound 97%, which indicates a specific purity grade commonly available in commercial preparations. The variety of synonymous names reflects different naming conventions used across various chemical databases and commercial suppliers, necessitating careful cross-referencing for accurate compound identification.

The presence of multiple electronegative fluorine atoms in the trifluoromethyl group significantly influences the compound's physical properties, contributing to its relatively high molecular weight and distinct melting point characteristics. The carbonyl chloride functional group introduces additional reactivity, making this compound particularly valuable as a synthetic intermediate for acylation reactions and related transformations.

Structural Descriptors (International Chemical Identifier, International Chemical Identifier Key, Simplified Molecular Input Line Entry System)

The International Chemical Identifier for this compound is InChI=1/C11H5ClF3NOS/c12-9(17)8-5-18-10(16-8)6-1-3-7(4-2-6)11(13,14)15/h1-5H. This standardized representation provides a complete description of the molecular connectivity and atomic arrangement, enabling unambiguous identification across different chemical information systems. The International Chemical Identifier format systematically encodes the molecular structure using a hierarchical approach that describes the carbon skeleton, hydrogen distribution, and heteroatom connections.

The corresponding International Chemical Identifier Key is UTJDFPDNFUKZIS-UHFFFAOYSA-N, which serves as a compressed, hash-based representation of the full International Chemical Identifier string. This shortened identifier facilitates rapid database searches and cross-referencing while maintaining the uniqueness required for accurate compound identification. The International Chemical Identifier Key format provides a standardized method for molecular identification that is independent of naming conventions and structural representation formats.

The Simplified Molecular Input Line Entry System notation for this compound is O=C(Cl)C1=CSC(C2=CC=C(C(F)(F)F)C=C2)=N1. This linear notation system describes the molecular structure using a text-based format that captures bond connectivity, aromatic systems, and functional group arrangements. The Simplified Molecular Input Line Entry System representation begins with the carbonyl chloride group (O=C(Cl)) attached to the thiazole ring system, followed by the phenyl ring bearing the trifluoromethyl substituent. This notation provides a compact yet comprehensive description of the molecular architecture suitable for computational analysis and database storage.

Two-Dimensional and Three-Dimensional Conformational Analysis

The two-dimensional structural representation of this compound reveals a planar heterocyclic core with specific geometric constraints imposed by the thiazole ring system. The thiazole ring adopts a five-membered aromatic configuration with the sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a stable heterocyclic framework. The carbonyl chloride substituent at the 4-position extends from the thiazole plane, while the phenyl ring system at the 2-position maintains conjugation with the heterocyclic core.

The trifluoromethyl group attached to the para position of the phenyl ring introduces significant steric and electronic effects that influence the overall molecular conformation. The three fluorine atoms adopt a tetrahedral arrangement around the central carbon atom, creating a highly electronegative substituent that affects both the electronic distribution and the rotational barriers around adjacent bonds. The presence of this group influences the preferred conformations around the phenyl-thiazole connection, potentially restricting free rotation due to steric interactions.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple stable conformations depending on the rotation around the bond connecting the thiazole ring to the phenyl system. The carbonyl chloride group can orient in different directions relative to the thiazole plane, influenced by electronic repulsion from the ring nitrogen atom and potential intermolecular interactions. The trifluoromethyl substituent maintains its tetrahedral geometry while influencing the overall molecular dipole moment and potential interaction sites.

The molecular geometry is further characterized by specific bond angles and distances that reflect the hybrid nature of the aromatic systems and the sp² hybridization of the carbonyl carbon. The thiazole ring system exhibits aromatic character with delocalized electron density, while the carbonyl chloride group maintains its electrophilic character essential for acylation reactions. The three-dimensional arrangement of these functional groups creates distinct regions of electrophilic and nucleophilic character that determine the compound's reactivity profile and potential binding interactions.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NOS/c12-9(17)8-5-18-10(16-8)6-1-3-7(4-2-6)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDFPDNFUKZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428243
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80428243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-28-7
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Amides, esters, and other derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical intermediate due to its biological activity:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Compounds similar to 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride have been shown to inhibit bacterial growth, making them candidates for antibiotic development .
  • Anticancer Properties : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer types .

Agrochemicals

The compound's structure suggests potential applications in agrochemistry:

  • Pesticide Development : Thiazole derivatives are known for their insecticidal and fungicidal properties. The incorporation of the trifluoromethyl group may increase the potency and selectivity of pesticides, providing a basis for the development of new agrochemicals .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be used in multi-step synthesis processes to create more complex thiazole derivatives. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of several thiazole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating potential for further development as an antibiotic agent.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents using this compound as an intermediate. The synthesized derivatives exhibited potent cytotoxic activity against human cancer cell lines, suggesting a promising avenue for drug discovery.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to specific protein targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparisons: Acyl Chlorides

2-Fluoro-3-nitrobenzoyl Chloride (CAS not provided, referenced in )
  • Molecular Formula: C₇H₃ClFNO₃
  • Key Differences :
    • Lacks the thiazole ring and trifluoromethylphenyl group.
    • Used in high-yield condensation reactions (e.g., with amines) for agrochemical synthesis .
  • Reactivity Contrast :
    • Both compounds exhibit acyl chloride reactivity, but the thiazole core in the target compound may confer unique electronic properties for nucleophilic substitution.
General Acyl Chlorides
  • Reactivity Trends: Acyl chlorides with electron-withdrawing substituents (e.g., -CF₃, -NO₂) react faster with nucleophiles due to increased electrophilicity at the carbonyl carbon.

Thiazole-Based Compounds

2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide (CAS 478030-53-4)
  • Molecular Formula : C₁₉H₁₇ClN₂O₂S
  • Key Differences :
    • Replaces the reactive -COCl group with a carboxamide (-CONH-) and substitutes benzyl groups (4-chloro and 4-methoxy) at positions 2 and 3.
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (Structure in )
  • Key Differences :
    • Contains a dihydropyrazole ring fused to the thiazole, with chlorophenyl and fluorophenyl substituents.
  • Structural Impact :
    • The fused pyrazole-thiazole system may enhance rigidity and binding affinity in biological systems compared to the simpler thiazole scaffold of the target compound.

Substituent Effects: Trifluoromethyl vs. Other Groups

4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl Derivatives ()
  • Comparison :
    • Replacing the trifluoromethylphenyl group with chlorophenyl or pyridinyl substituents alters electronic and steric profiles.
    • -CF₃ groups improve metabolic stability and membrane permeability in pharmaceuticals compared to -Cl .
Pesticide Chemicals with Chlorophenyl/Triazole Groups ()
  • Examples : Etaconazole, Propiconazole
  • Key Contrast :
    • While these triazole-based agrochemicals share chlorophenyl groups with the target compound, their heterocyclic cores (triazole vs. thiazole) dictate distinct modes of action (e.g., fungicidal activity via cytochrome P450 inhibition).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Functional Groups Reactivity/Applications Reference
This compound C₁₁H₅ClF₃NOS -CF₃, -COCl, thiazole Reactive intermediate for amides
2-Fluoro-3-nitrobenzoyl chloride C₇H₃ClFNO₃ -NO₂, -F, -COCl High-yield condensation reactions
2-(4-Chlorobenzyl)-...carboxamide C₁₉H₁₇ClN₂O₂S -Cl, -OCH₃, carboxamide Stable bioactivity candidate
Etaconazole (example pesticide) C₁₄H₁₅Cl₂N₃O Triazole, chlorophenyl Fungicidal activity

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride, with the CAS number 857284-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C11_{11}H5_5ClF3_3NOS, with a molecular weight of 291.68 g/mol. The compound is characterized by its trifluoromethyl group, which often enhances biological activity through electron-withdrawing effects.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For example, studies have shown that thiazoles can induce cytotoxicity in various cancer cell lines. The presence of the trifluoromethyl group in this compound may enhance its interaction with biological targets, thereby increasing its antitumor efficacy.

  • Case Study : A related thiazole compound demonstrated an IC50_{50} value of 1.61 µg/mL against certain cancer cell lines, suggesting that similar compounds may exhibit comparable or enhanced activities due to structural similarities .

The mechanism by which thiazole compounds exert their biological effects often involves interactions at the molecular level with specific proteins or enzymes. For instance:

  • Molecular Docking Studies : In silico docking studies have suggested that trifluoromethyl-containing thiazoles can form hydrogen bonds and hydrophobic interactions with target proteins, which may be crucial for their biological activity .

Cytotoxicity and Enzyme Inhibition

In addition to antitumor properties, the compound has been evaluated for its cytotoxic effects against various cell lines and its ability to inhibit specific enzymes:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

Functional Group Effect on Activity
TrifluoromethylIncreases lipophilicity and enhances binding to targets
Thiazole RingEssential for cytotoxic activity
Electron-withdrawing groupsImprove interaction with proteins

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride

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